1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Beschreibung
Eigenschaften
CAS-Nummer |
650628-45-8 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
1-(3-ethoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-10-5-3-4-9(6-10)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18) |
InChI-Schlüssel |
BJDIUKHFWTWMPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of Pyrazole-Amino Ester Intermediate
The synthesis begins with the preparation of 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (Compound 1), following reported procedures. This intermediate is synthesized via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions.
Cyclocondensation with 3-Ethoxybenzonitrile
Compound 1 (10 mM) is reacted with 3-ethoxybenzonitrile (15 mM) in dioxane under dry HCl gas for 6 hours. The reaction proceeds via nucleophilic attack of the amino group on the nitrile, followed by cyclization to form the pyrimidinone ring. The crude product is precipitated by pouring the mixture onto crushed ice, basified with 5% NaOH, and recrystallized from ethanol to yield 1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Key Reaction Parameters
-
Solvent: Dioxane
-
Catalyst: Dry HCl gas
-
Temperature: Reflux (100–110°C)
-
Yield: 70–85%
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of Compound 1 (1 mM), 3-ethoxybenzonitrile (1.5 mM), and potassium tert-butoxide (0.1 mM) is irradiated at 960 W (2450 MHz) for 2.5–3.5 minutes. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), and the product is isolated via neutralization with dilute HCl and recrystallization.
Advantages Over Conventional Method
-
Time Reduction: 3 minutes vs. 6 hours.
-
Yield Improvement: 85–92% vs. 70–85%.
-
Purity: Reduced byproduct formation due to controlled temperature.
Alternative Pathways for Functionalization
Etherification of Aryl Halides
A halogenated precursor (e.g., 3-bromophenyl analog) undergoes nucleophilic substitution with sodium ethoxide in DMF at 80°C for 12 hours. This post-synthetic modification avoids the need for specialized nitriles but risks side reactions such as over-alkylation.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹):
¹H NMR (DMSO-d6, δ ppm):
-
1.42 (t, 3H, OCH₂CH₃, J = 7.0 Hz).
-
4.12 (q, 2H, OCH₂CH₃, J = 7.0 Hz).
-
7.38–7.45 (m, 3H, aryl-H).
-
7.74 (s, 1H, pyrazole-H).
-
8.95 (s, 1H, pyrimidine-H).
13C NMR (DMSO-d6, δ ppm):
Elemental Analysis
Calculated for C₁₄H₁₂N₄O₂:
Comparative Evaluation of Methods
| Parameter | Conventional Method | Microwave Method | Ullman Coupling |
|---|---|---|---|
| Reaction Time | 6 hours | 3 minutes | 12 hours |
| Yield | 70–85% | 85–92% | 65–75% |
| Purity | 90–95% | 95–98% | 85–90% |
| Scalability | High | Moderate | Low |
| Equipment Needs | Standard glassware | Microwave reactor | Schlenk line |
Challenges and Optimization Strategies
-
Byproduct Formation: Excess nitrile or incomplete cyclization may yield imine intermediates. Recrystallization from ethanol/water (3:1) resolves this.
-
Microwave Uniformity: Inconsistent heating in larger batches reduces yield. Stepwise irradiation in 1 mmol batches is recommended.
-
Etherification Side Reactions: Competing O- vs. N-alkylation is mitigated by using anhydrous conditions and excess sodium ethoxide .
Analyse Chemischer Reaktionen
1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxo-Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Pyrazolopyrimidin-Derivate führt.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxo-Pyrazolopyrimidinen führen, während die Reduktion Dihydro-Pyrazolopyrimidine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have identified 1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a promising candidate for anticancer therapy. It has shown potent inhibitory effects against various cancer cell lines by targeting the epidermal growth factor receptor (EGFR). For instance, derivatives of this compound have demonstrated significant anti-proliferative activities against A549 and HCT-116 cells, with IC50 values indicating effective inhibition of cell growth .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can reduce inflammation in models of acute edema. The mechanism is believed to involve the inhibition of pro-inflammatory mediators and pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has shown activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Studies and Research Findings
- EGFR Inhibition : A study demonstrated that specific derivatives of this compound exhibited selective inhibition of EGFR with promising IC50 values . This highlights the potential for developing targeted cancer therapies based on this compound.
- Anti-inflammatory Screening : In pharmacological evaluations, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold were found to be less toxic than traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them suitable candidates for further development as safer anti-inflammatory agents .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis and inhibits tumor growth .
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives differ primarily in substituents at the 1-, 5-, and 6-positions. Key analogs include:
- 1-Phenyl derivatives : Simplest analogs with unsubstituted phenyl groups (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, CAS 21314-17-0). These exhibit moderate biological activity but lack optimized pharmacokinetic properties .
- 6-Aryl/alkyl derivatives : Substitutions at the 6-position (e.g., 6-methyl, 6-tert-butyl) enhance steric bulk and modulate electronic effects. For example, 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one showed improved solubility and target binding in preclinical studies .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Electron Effects : Ethoxy’s +M (mesomeric) effect may stabilize charge-transfer interactions in target binding, contrasting with electron-withdrawing groups (e.g., nitro, bromo) that enhance electrophilicity .
Biologische Aktivität
1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and other diseases.
- Antiparasitic and Antifungal Properties : Some studies suggest potential applications in treating parasitic and fungal infections.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties.
The compound has been shown to inhibit various pathways involved in tumor growth and proliferation:
- EGFR Inhibition : It acts on the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- VEGFR Inhibition : It also targets vascular endothelial growth factor receptor (VEGFR), crucial for angiogenesis in tumors.
In vitro studies have reported IC50 values ranging from 0.3 to 24 µM against these targets, indicating potent activity .
Case Studies
A study focused on a series of pyrazolo[3,4-d]pyrimidine derivatives found that specific analogs exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell migration and cycle progression .
Comparative Biological Activity Table
| Compound Name | Target(s) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | EGFR, VEGFR | 0.3 - 24 | Anticancer |
| Compound 5i | EGFR, VEGFR2 | 0.3 | Dual inhibitor |
| Compound 5b | EGFR | 0.02 | Selective inhibitor |
Additional Pharmacological Effects
Beyond anticancer properties, compounds similar to this compound have shown:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Certain analogs have been tested against bacterial strains with promising results.
Q & A
Q. What are the standard synthetic routes for 1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting from hydrazines and carbonyl precursors. For example:
Cyclocondensation : Reacting 5-amino-1H-pyrazole-4-carboxamide with aromatic aldehydes under acidic conditions (e.g., Preyssler nanocatalysts, as in ) to form the pyrazolo[3,4-d]pyrimidine core.
Substituent Introduction : The 3-ethoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring precise temperature control (60–100°C) and catalysts like Pd(PPh₃)₄ .
Purification : Recrystallization from ethanol or acetonitrile improves purity.
Optimization : Use green catalysts (e.g., Preyssler nanoparticles) to reduce byproducts and enhance reaction efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) confirm the pyrimidinone core .
- HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~315.12 g/mol for C₁₅H₁₄N₄O₂) .
Intermediate Research Questions
Q. What are the critical factors influencing the compound’s solubility and stability in biological assays?
- Solubility : Poor aqueous solubility due to the hydrophobic 3-ethoxyphenyl group. Use DMSO or PEG-400 as co-solvents (<1% v/v to avoid cytotoxicity) .
- Stability : Susceptible to hydrolysis at high pH. Store at −20°C in anhydrous conditions .
Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation .
Q. How does the 3-ethoxyphenyl substituent affect binding affinity to kinase targets compared to analogs?
- The ethoxy group enhances lipophilicity, improving membrane permeability but may reduce polar interactions with ATP-binding pockets.
- SAR Study : Compare IC₅₀ values against kinases (e.g., VEGFR2, ALK) using analogs with substituents like -F, -Cl, or -CF₃. For example, YLL545 (a related compound) showed IC₅₀ = 12 nM for VEGFR2 due to optimized substituent geometry .
Advanced Research Questions
Q. How can crystallographic data resolve conflicting reports on the compound’s binding mode to PDE9A?
- Crystallization : Co-crystallize the compound with PDE9A (PDB: 1E8) and collect data at 1.8 Å resolution. Refinement using SHELXL can clarify hydrogen-bonding interactions (e.g., pyrimidinone carbonyl with Gln-453).
- Conflict Resolution : Discrepancies in binding modes (e.g., orientation of the ethoxyphenyl group) can be addressed via molecular dynamics simulations and free-energy calculations .
Q. What experimental strategies can reconcile contradictory data on its off-target effects in kinase profiling assays?
- Panel Screening : Test against a broad kinase panel (e.g., 400+ kinases) at 1 µM to identify off-target hits.
- Counteraction : Use orthogonal assays (e.g., CETSA for target engagement) to distinguish true binding from assay artifacts .
- Data Table Example :
| Kinase | IC₅₀ (nM) | Selectivity vs. VEGFR2 |
|---|---|---|
| VEGFR2 | 15 | 1.0 |
| FGFR1 | 1200 | 80 |
| PDGFRα | 850 | 57 |
Methodological Challenges
Q. How to design a robust protocol for detecting metabolite formation in hepatic microsomal studies?
- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) and the compound (10 µM) at 37°C for 60 min.
- Detection : LC-MS/MS (MRM mode) to identify hydroxylated metabolites (e.g., m/z 331.1 → 285.0) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8), solubility (LogS = −4.5), and CYP inhibition risk .
- MD Simulations : AMBER or GROMACS for predicting blood-brain barrier penetration (low likelihood due to high polar surface area: 85 Ų) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show limited efficacy in xenograft models?
- Dosing : Suboptimal in vivo dosing (e.g., 50 mg/kg vs. 100 mg/kg) may fail to achieve therapeutic plasma levels.
- Metabolic Instability : Rapid glucuronidation of the ethoxy group reduces bioavailability. Pro-drug strategies (e.g., phosphate esters) can mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
